molecular formula C16H19N3O2S B7637210 4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole

4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole

Cat. No. B7637210
M. Wt: 317.4 g/mol
InChI Key: YSAWODFKCURMJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole, also known as MBO-Azox, is a chemical compound that has been synthesized for various scientific research applications.

Mechanism of Action

4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole functions by binding to specific sites on proteins, allowing researchers to track their movement and interactions within cells. It has been shown to selectively target certain proteins, making it a valuable tool for studying their function and potential therapeutic targets.
Biochemical and Physiological Effects:
4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole has been shown to have minimal toxicity and does not significantly affect cellular viability. It has been used to study the dynamics of protein-protein interactions and has been shown to be useful in identifying potential therapeutic targets.

Advantages and Limitations for Lab Experiments

One advantage of using 4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole in lab experiments is its high selectivity for certain proteins, allowing researchers to study their function in greater detail. However, 4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole can be difficult to synthesize and may not be suitable for all research applications.

Future Directions

There are several potential future directions for research involving 4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole. One area of interest is in the development of new cancer therapies, as 4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole has been shown to selectively target certain cancer cells. Additionally, 4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole could be used to study the function of specific proteins involved in neurodegenerative diseases, potentially leading to new treatments for these conditions. Further research is needed to fully understand the potential applications of 4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole in scientific research.

Synthesis Methods

4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole can be synthesized through a multi-step process that involves the reaction of 2-methoxyethylamine with 2-nitrobenzaldehyde to form 2-(2-methoxyethyl)benzimidazole. This intermediate is then reacted with 3,5-dimethyl-1,2-oxazole-4-carbaldehyde and sodium borohydride to yield 4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole.

Scientific Research Applications

4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole has been used in various scientific research applications, including as a fluorescent probe for protein labeling and as a tool for studying protein-protein interactions. It has also been used in the development of new cancer therapies and as a potential treatment for neurodegenerative diseases.

properties

IUPAC Name

4-[[1-(2-methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O2S/c1-11-13(12(2)21-18-11)10-22-16-17-14-6-4-5-7-15(14)19(16)8-9-20-3/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSAWODFKCURMJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)CSC2=NC3=CC=CC=C3N2CCOC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[[1-(2-Methoxyethyl)benzimidazol-2-yl]sulfanylmethyl]-3,5-dimethyl-1,2-oxazole

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